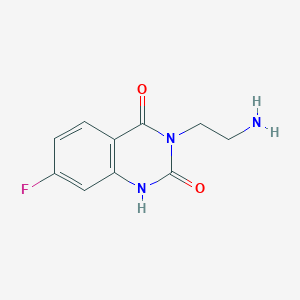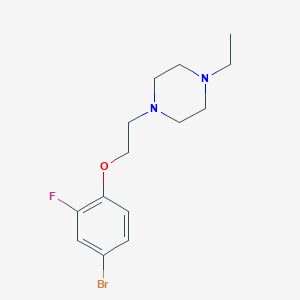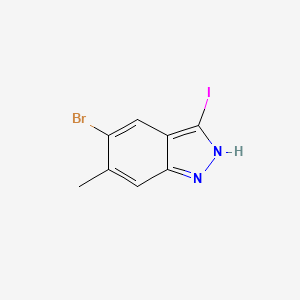![molecular formula C8H13NO2Si B1381335 1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 1631147-77-7](/img/structure/B1381335.png)
1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one
Descripción general
Descripción
“1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one” is a chemical compound with the molecular formula C8H13NO2Si . It has a molecular weight of 183.28 . The compound is also known as Ethanone, 1-[5-(trimethylsilyl)-3-isoxazolyl]- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2Si/c1-6(10)7-5-8(11-9-7)12(2,3)4/h5H,1-4H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not their three-dimensional arrangement.Physical And Chemical Properties Analysis
The compound has a storage temperature of 4 degrees Celsius . It is in liquid form .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Methodologies for Oxazole Derivatives Synthesis
The synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has been demonstrated, utilizing bis(trimethylsilyl)acetylene and acrylic acid derivatives. This process involves a three-step method that includes oxidative phthalimidoaziridination of enynones, leading to functionalizable oxazoles (Pankova et al., 2015).
Cross-Coupling Reactions
The Cu(I)-catalyzed reaction between bis(trimethylsilyl)diazomethane and benzoxazoles/oxazoles introduces a 1,1-bis(trimethylsilyl)methyl group into heteroaromatic C-H bonds. This process tolerates a wide range of functional groups, providing a novel method for direct heteroaromatic C-H bond functionalization (Wang et al., 2019).
Material Science and Coordination Chemistry
Coordination Polymers
The construction of Cu(II) and Cd(II) coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands has been reported. These polymers exhibit diverse topologies and structures, showcasing the versatility of oxazole derivatives in forming complex coordination networks (Yang et al., 2013).
Novel Synthetic Approaches and Applications
Heteroannulation Reactions
The Bohlmann-Rahtz heteroannulation approach has been utilized for the synthesis of dimethyl sulfomycinamate, showcasing the utility of oxazole derivatives in complex organic syntheses (Bagley et al., 2005).
Dehydrochlorination Studies
The study of the dehydrochlorination of 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane revealed insights into the mechanisms and potential applications of silyl compounds in organic and inorganic chemistry (Ionkin & Marshall, 2003).
Propiedades
IUPAC Name |
1-(5-trimethylsilyl-1,2-oxazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2Si/c1-6(10)7-5-8(11-9-7)12(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSAOJEENUNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)


![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)






